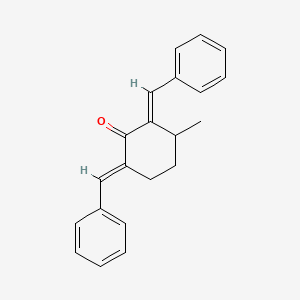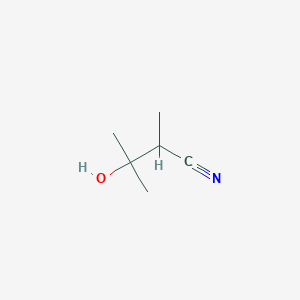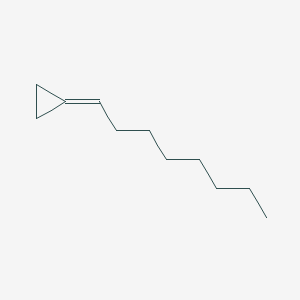
Cyclopropane, octylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, octylidene- is a compound that belongs to the class of cycloalkanes, which are characterized by their ring structure. Cyclopropane itself is a three-membered ring with significant ring strain due to its 60º bond angles, which are much smaller than the optimal 109.5º angles of a normal tetrahedral carbon atom . This strain makes cyclopropane and its derivatives highly reactive and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives is the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene (H₂C), react with double bonds to form cyclopropane rings . Another method involves the use of Grignard reagents in cross-coupling reactions with alkyl iodides, which introduces strained rings into the structure .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of catalytic systems. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents are used to produce cyclopropane derivatives on a large scale . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane derivatives undergo various types of reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Reduction reactions can open the cyclopropane ring to form linear alkanes.
Substitution: In the presence of UV light, cyclopropane can undergo substitution reactions with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used for reduction.
Substitution: Halogenation reactions typically require UV light to proceed.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Linear alkanes.
Substitution: Halogenated cyclopropanes.
Scientific Research Applications
Cyclopropane derivatives have a wide range of applications in scientific research:
Mechanism of Action
Cyclopropane derivatives exert their effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: Another cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
Cyclopropane, octylidene- is unique due to its high ring strain and reactivity, which makes it a valuable compound in synthetic chemistry. Its small ring size and significant angle strain differentiate it from other cycloalkanes, making it more reactive and versatile in various chemical reactions .
Properties
CAS No. |
50915-95-2 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
octylidenecyclopropane |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
UAZDDXNWLVRRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


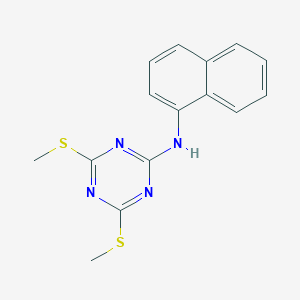
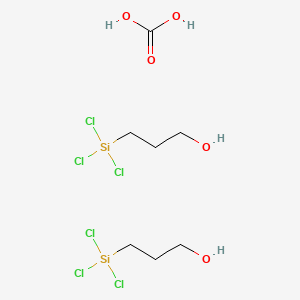
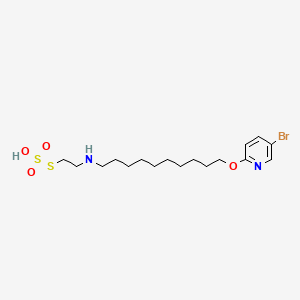
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
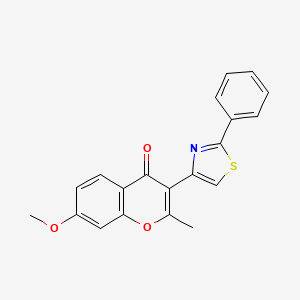
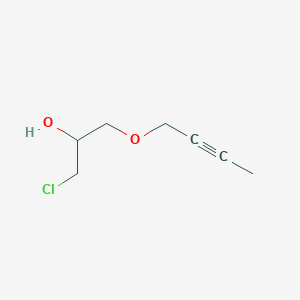
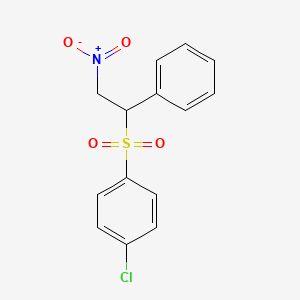
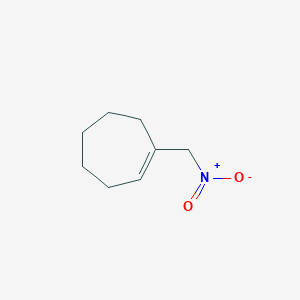
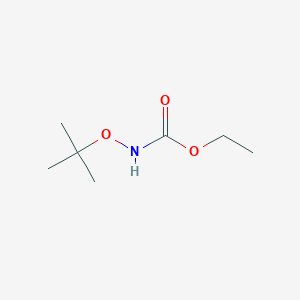

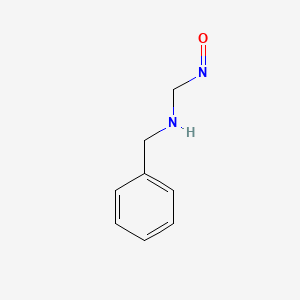
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
